2(1H)-Pyrimidinone, 4-[(9-ethyl-9H-carbazol-3-yl)amino]-6-methyl-
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Overview
Description
2(1H)-Pyrimidinone, 4-[(9-ethyl-9H-carbazol-3-yl)amino]-6-methyl- is a complex organic compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a pyrimidinone core substituted with a 9-ethyl-9H-carbazol-3-yl group and a methyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-[(9-ethyl-9H-carbazol-3-yl)amino]-6-methyl- typically involves multiple steps. One common method starts with the preparation of 9-ethyl-9H-carbazol-3-amine, which is then reacted with appropriate reagents to introduce the pyrimidinone and methyl groups. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyrimidinone, 4-[(9-ethyl-9H-carbazol-3-yl)amino]-6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2(1H)-Pyrimidinone, 4-[(9-ethyl-9H-carbazol-3-yl)amino]-6-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 2(1H)-Pyrimidinone, 4-[(9-ethyl-9H-carbazol-3-yl)amino]-6-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anticancer activity may be attributed to its ability to inhibit specific kinases involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3-Amino-9-ethylcarbazole: A precursor in the synthesis of the target compound.
9-Ethyl-9H-carbazole: Shares the carbazole core structure.
2,4-Diaminopyrimidine: Contains the pyrimidine core structure
Uniqueness
2(1H)-Pyrimidinone, 4-[(9-ethyl-9H-carbazol-3-yl)amino]-6-methyl- is unique due to its combined structural features of both carbazole and pyrimidinone, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
203913-68-2 |
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Molecular Formula |
C19H18N4O |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-[(9-ethylcarbazol-3-yl)amino]-6-methyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C19H18N4O/c1-3-23-16-7-5-4-6-14(16)15-11-13(8-9-17(15)23)21-18-10-12(2)20-19(24)22-18/h4-11H,3H2,1-2H3,(H2,20,21,22,24) |
InChI Key |
RIGPSHOOFISQNL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC3=NC(=O)NC(=C3)C)C4=CC=CC=C41 |
Origin of Product |
United States |
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